In Vivo Tolerability: MMAF vs. MMAE
The maximum tolerated dose (MTD) of free MMAF in mice is significantly higher than that of MMAE, a direct consequence of MMAF's reduced membrane permeability and impaired intracellular access [1]. This fundamental difference in tolerability impacts the design space for ADC conjugation and dosing regimens.
| Evidence Dimension | Maximum Tolerated Dose (MTD) in Mice |
|---|---|
| Target Compound Data | >16 mg/kg |
| Comparator Or Baseline | MMAE: 1 mg/kg |
| Quantified Difference | >16-fold higher |
| Conditions | In vivo, free drug administration in mice |
Why This Matters
A higher free drug MTD indicates a wider therapeutic window, potentially allowing for higher ADC doses or the use of more stable, non-cleavable linkers to improve safety.
- [1] Doronina SO, et al. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity. Bioconjug Chem. 2006 Jan-Feb;17(1):114-24. View Source
